molecular formula C18H22NO3P B12513073 Me-4PACz CAS No. 2747959-96-0

Me-4PACz

Cat. No.: B12513073
CAS No.: 2747959-96-0
M. Wt: 331.3 g/mol
InChI Key: ZNLXWYZMMYDGCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid involves the reaction of 3,6-dimethyl-9H-carbazole with a butyl phosphonic acid derivative. The reaction typically occurs under mild conditions, often involving a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid can be scaled up using continuous flow reactors. This method ensures consistent quality and high yield of the compound. The process involves the continuous mixing of reactants in a controlled environment, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid primarily undergoes substitution reactions due to the presence of the phosphonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce phosphonic acid oxides .

Scientific Research Applications

Chemistry: In chemistry, [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid is used as a hole transport material in organic solar cells and perovskite solar cells. It enhances the efficiency of these devices by improving charge transport and reducing recombination losses .

Biology and Medicine: While its primary applications are in materials science, there is ongoing research into the potential biological and medicinal applications of [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid. Its unique chemical properties make it a candidate for drug delivery systems and bioimaging .

Industry: In the industrial sector, [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid is used in the production of high-efficiency solar panels. Its ability to form stable interfaces with perovskite materials makes it an essential component in the manufacturing of next-generation photovoltaic devices .

Mechanism of Action

The mechanism of action of [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid involves its ability to form a self-assembled monolayer on the surface of electrodes. This monolayer facilitates efficient hole transport by creating an energetically aligned interface with the perovskite absorber. The phosphonic acid group anchors the molecule to the electrode surface, while the carbazole moiety enhances charge transport .

Comparison with Similar Compounds

Uniqueness: [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid is unique due to its optimal balance of hydrophobicity and hole transport efficiency. Its ability to form stable and efficient interfaces with perovskite materials makes it superior to other SAM materials in terms of performance and stability .

Properties

CAS No.

2747959-96-0

Molecular Formula

C18H22NO3P

Molecular Weight

331.3 g/mol

IUPAC Name

4-(3,6-dimethylcarbazol-9-yl)butylphosphonic acid

InChI

InChI=1S/C18H22NO3P/c1-13-5-7-17-15(11-13)16-12-14(2)6-8-18(16)19(17)9-3-4-10-23(20,21)22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H2,20,21,22)

InChI Key

ZNLXWYZMMYDGCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)CCCCP(=O)(O)O

Origin of Product

United States

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